molecular formula C25H23Cl2N5OS B283674 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea

Cat. No.: B283674
M. Wt: 512.5 g/mol
InChI Key: FURDMRSOQCCJQS-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a butylphenyl group, and a dichlorobenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole ring. The process includes:

    Formation of Benzotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of Butylphenyl Group: The butylphenyl group is introduced through a substitution reaction.

    Formation of Carbamothioyl Group: This involves the reaction of the benzotriazole derivative with thiocarbamoyl chloride.

    Attachment of Dichlorobenzamide Moiety: The final step involves the reaction with 2,4-dichlorobenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole ring.

    Reduction: Reduction reactions can occur at the carbamothioyl group.

    Substitution: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-fluorobenzamide
  • **N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea is unique due to the presence of two chlorine atoms on the benzamide moiety. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C25H23Cl2N5OS

Molecular Weight

512.5 g/mol

IUPAC Name

N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C25H23Cl2N5OS/c1-3-4-5-16-6-9-18(10-7-16)32-30-22-12-15(2)21(14-23(22)31-32)28-25(34)29-24(33)19-11-8-17(26)13-20(19)27/h6-14H,3-5H2,1-2H3,(H2,28,29,33,34)

InChI Key

FURDMRSOQCCJQS-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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